molecular formula C8H6NNaO2S B13164638 Sodium 4-cyano-3-methylbenzene-1-sulfinate

Sodium 4-cyano-3-methylbenzene-1-sulfinate

Cat. No.: B13164638
M. Wt: 203.20 g/mol
InChI Key: NUWOSHBOUHIPDI-UHFFFAOYSA-M
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Description

Sodium 4-cyano-3-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is a sodium salt derivative of sulfinic acid, characterized by the presence of a cyano group and a methyl group on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 4-cyano-3-methylbenzene-1-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of sodium sulfinates often involves large-scale sulfonylation and neutralization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Sodium 4-cyano-3-methylbenzene-1-sulfinate can be compared with other sodium sulfinates, such as:

Uniqueness: The presence of both cyano and methyl groups on the benzene ring of this compound imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications .

Biological Activity

Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS No. 824-79-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and findings from diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its sulfonate group attached to a cyano-substituted aromatic ring. The synthesis typically involves the reaction of appropriate sulfonyl halides with the corresponding aromatic compounds under controlled conditions to yield the sulfinate derivative. For instance, the synthesis process often employs methods that utilize halogenated solvents and bases such as pyridine to facilitate the reaction at low temperatures .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on specific enzymes and cellular processes.

1. Inhibition of Aromatase and Steroid Sulfatase

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against aromatase and steroid sulfatase (STS). These enzymes are crucial in steroidogenesis and are often targets in hormone-dependent cancers. For example, a related study reported IC50 values for various derivatives against aromatase ranging from 0.028 nm to 39 nm, indicating potent inhibition depending on structural modifications .

Table 1: Inhibitory Activity Against Aromatase

CompoundIC50 Value (nM)
This compoundTBD
Ortho-fluoro derivative12
Ortho-chloro derivative2.3
Ortho-bromo derivative0.82

2. Antifungal Activity

Studies have also explored the antifungal properties of related compounds, particularly their efficacy against Candida species. For instance, a derivative demonstrated strong antifungal activity by inhibiting hyphal formation without exhibiting toxicity to human cells or model organisms like zebrafish embryos . This suggests potential therapeutic applications in treating fungal infections.

3. Anti-inflammatory and Anticancer Properties

The anti-inflammatory effects of compounds within this class have been documented, with mechanisms involving downregulation of cellular phosphorylation pathways leading to cell death in cancer models . Notably, certain derivatives showed promising anticancer activity against various human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer), by acting as RAS inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic ring can significantly alter its potency against target enzymes. For instance, relocating halogen substituents from ortho to meta positions has been shown to decrease aromatase inhibitory activity, highlighting the importance of molecular configuration in drug design .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

  • Case Study 1 : A study involving a series of sulfinate derivatives demonstrated enhanced selectivity and potency against aromatase when specific structural modifications were applied. The findings suggested that optimizing lipophilicity through strategic substitutions could lead to more effective inhibitors for clinical use .
  • Case Study 2 : Another investigation focused on the antifungal properties of a related compound that effectively disrupted Candida biofilms while maintaining low toxicity profiles in human cells, suggesting a viable therapeutic pathway for treating resistant fungal infections .

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;4-cyano-3-methylbenzenesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

NUWOSHBOUHIPDI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+]

Origin of Product

United States

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